Neuritogenic Potency: Gentiside B vs. Gentiside C in PC12 Cells
Gentiside B requires a 30-fold higher concentration (30 μM) than gentiside C (1 μM) to achieve neuritogenic activity comparable to NGF at 40 ng/mL in the PC12 cell assay system [1]. This potency differential is attributable to the shorter alkyl chain length of gentiside C, which SAR analysis identified as the optimal structural feature for maximal activity within the gentiside A–K series [1].
| Evidence Dimension | Minimum effective concentration for NGF-comparable neurite outgrowth in PC12 cells |
|---|---|
| Target Compound Data | 30 μM |
| Comparator Or Baseline | Gentiside C: 1 μM |
| Quantified Difference | Gentiside C is approximately 30-fold more potent; detectable activity observed for gentiside C at concentrations as low as 0.03 μM |
| Conditions | PC12 cell line; 48-hour treatment; morphological assessment of neurite outgrowth; NGF positive control at 40 ng/mL |
Why This Matters
Procurement decisions must account for the 30-fold potency differential between gentiside B and gentiside C to ensure appropriate compound selection for dose-response studies.
- [1] Gao L, Xiang L, Luo Y, Wang G, Li J, Qi J. Gentisides C-K: nine new neuritogenic compounds from the traditional Chinese medicine Gentiana rigescens Franch. Bioorg Med Chem. 2010;18(19):6995-7000. doi:10.1016/j.bmc.2010.08.020 View Source
